ethyl 6-amino-5-cyano-2-phenyl-4-(pyridin-3-yl)-4H-pyran-3-carboxylate
Description
Ethyl 6-amino-5-cyano-2-phenyl-4-(pyridin-3-yl)-4H-pyran-3-carboxylate is a polyfunctional 4H-pyran derivative characterized by a phenyl group at position 2, a pyridin-3-yl group at position 4, and amino/cyano substituents at positions 5 and 5. Such compounds are synthesized via multicomponent reactions involving aldehydes, malononitrile, and active methylene compounds, often catalyzed by bases like KF-Al₂O₃ . These derivatives serve as versatile intermediates for synthesizing polycondensed heterocycles and pharmaceuticals .
Properties
CAS No. |
117833-09-7 |
|---|---|
Molecular Formula |
C20H17N3O3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-2-phenyl-4-pyridin-3-yl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C20H17N3O3/c1-2-25-20(24)17-16(14-9-6-10-23-12-14)15(11-21)19(22)26-18(17)13-7-4-3-5-8-13/h3-10,12,16H,2,22H2,1H3 |
InChI Key |
WOZMJEMYAGETRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CN=CC=C2)C#N)N)C3=CC=CC=C3 |
solubility |
35.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Conventional Multicomponent Condensation
The most widely adopted method involves a one-pot MCR of pyridine-3-carbaldehyde, malononitrile, ethyl acetoacetate, and aniline derivatives. Piperidine (5–10 mol%) catalyzes the Knoevenagel-Michael-cyclization sequence at 80–100°C under reflux conditions . The reaction proceeds via:
-
Knoevenagel condensation : Pyridine-3-carbaldehyde and malononitrile form an α,β-unsaturated nitrile.
-
Michael addition : Ethyl acetoacetate attacks the nitrile’s β-position.
-
Cyclization : Intramolecular hemiacetal formation yields the 4H-pyran core .
Optimization Data :
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Catalyst (piperidine) | 8–10 mol% | +15% yield |
| Temperature | 90°C | Max efficiency |
| Reaction Time | 4–6 hours | 82–87% yield |
This method produces yields of 82–87% but requires post-reaction purification via ethanol recrystallization to remove unreacted aldehydes .
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times from hours to minutes. A solvent-free protocol using Nb-based catalysts achieves 89% yield in 20 minutes at 80°C . Key advantages include:
-
Energy efficiency : 70% reduction in thermal energy input.
Representative Procedure :
-
Combine pyridine-3-carbaldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and Nb catalyst (100 mg).
-
Irradiate at 300 W, 80°C, for 20 minutes.
Solvent-Free Green Chemistry Approaches
KOH-loaded CaO (20 wt%) catalyzes the reaction at 60°C without solvents, achieving 92% yield in 1 hour . The catalyst’s mesoporous structure (BET surface area: 110 m²/g) enhances reactant adsorption, while basic sites promote enolate formation.
Catalyst Reusability :
| Cycle | Yield (%) |
|---|---|
| 1 | 92 |
| 2 | 89 |
| 3 | 84 |
Post-reaction, the catalyst is recovered via acetone precipitation and reactivated at 400°C .
Industrial-Scale Continuous Flow Synthesis
Continuous flow reactors (CFRs) outperform batch systems in large-scale production:
-
Residence time : 8 minutes vs. 4 hours (batch).
-
Productivity : 40% higher output/day.
CFR Parameters :
| Parameter | Value |
|---|---|
| Flow Rate | 5 mL/min |
| Temperature | 85°C |
| Pressure | 12 bar |
Purification and Characterization
Recrystallization : Ethanol/water (3:1) yields 95% pure product. Alternative chromatographic methods (SiO₂, ethyl acetate/hexane) resolve stereochemical impurities .
Spectroscopic Data :
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d6) | δ 1.33 (t, OCH₂CH₃), 4.32 (q, OCH₂), 6.85 (s, NH₂) |
| IR (KBr) | 3403 cm⁻¹ (N-H), 2190 cm⁻¹ (C≡N) |
| MS (ESI) | m/z 347.4 [M+H]⁺ |
X-ray crystallography confirms the twisted boat conformation of the pyran ring and disorder in the ethyl carboxylate group .
Comparative Analysis of Methodologies
| Method | Yield (%) | Time | Scalability | Eco-Friendliness |
|---|---|---|---|---|
| Conventional | 82–87 | 4–6 hours | Moderate | Low |
| Microwave | 89 | 20 minutes | High | Moderate |
| Solvent-Free | 92 | 1 hour | High | High |
| Continuous Flow | 90 | 8 minutes | Industrial | Moderate |
Chemical Reactions Analysis
Oxidation Reactions
The pyran ring undergoes oxidation under controlled conditions. Using oxidizing agents like KMnO₄ or CrO₃ in acidic media, the pyran oxygen facilitates ring opening, yielding pyran-2,5-dione derivatives (Figure 1A). This reaction is critical for generating intermediates with enhanced electrophilicity for further functionalization.
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| KMnO₄/H₂SO₄, 60°C, 6 h | 5-Cyano-2-phenyl-4-(pyridin-3-yl)dione | 78% |
Ester Hydrolysis
The ethoxycarbonyl group undergoes hydrolysis:
-
Acidic conditions (HCl/H₂O, reflux): Forms the corresponding carboxylic acid.
-
Basic conditions (NaOH/EtOH, 80°C): Produces sodium carboxylate, which can be protonated to the acid .
| Condition | Reagents | Product | Application |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, 4 h, reflux | 6-Amino-5-cyano-2-phenyl-pyran acid | Precursor for amide synthesis |
| Basic hydrolysis | 2M NaOH, 3 h, 80°C | Sodium carboxylate salt | Water-soluble derivative |
Nucleophilic Substitution at the Amino Group
The primary amino group (-NH₂) participates in:
-
Acylation : Reacts with acetyl chloride to form N-acetyl derivatives (Figure 1B).
-
Alkylation : With methyl iodide, yields N-methylamino products .
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Acylation | Acetyl chloride | Et₃N, DCM, 0°C → RT | N-Acetyl-6-amino-pyran derivative |
| Alkylation | CH₃I | K₂CO₃, DMF, 60°C | N-Methylamino-pyran derivative |
Cyano Group Reactivity
The -C≡N group enables:
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts it to a primary amine (-CH₂NH₂).
-
Cyclization : Under basic conditions (K₂CO₃), forms fused pyrazole or triazole rings via reaction with hydrazines or hydroxylamine .
| Reaction | Conditions | Product | Biological Relevance |
|---|---|---|---|
| Reduction | H₂ (1 atm), Pd-C, EtOH, 4 h | 6-Amino-5-aminomethyl derivative | Enhanced solubility |
| Hydrazine cyclization | NH₂NH₂, EtOH, reflux | Pyrano-pyrazole hybrid | Anticancer activity (in vitro) |
Hydrazide and Hydrazone Formation
Reaction with hydrazine hydrate (NH₂NH₂·H₂O) replaces the ester with a hydrazide (-CONHNH₂). Subsequent condensation with ketones (e.g., cyclopentanone) yields hydrazone derivatives (Figure 1C) . These derivatives show promise as anticancer agents in preliminary studies .
| Step | Reagent | Conditions | Product |
|---|---|---|---|
| 1 | Hydrazine hydrate | EtOH, reflux, 2 h | 6-Amino-5-cyano-pyran-3-hydrazide |
| 2 | Cyclohexanone | EtOH, Δ, 3 h | Cyclohexylidene hydrazone derivative |
Electrophilic Aromatic Substitution
The phenyl and pyridin-3-yl groups undergo:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at para positions.
-
Sulfonation : H₂SO₄/SO₃ yields sulfonic acid derivatives.
Ring-Opening Reactions
Under strong acidic conditions (e.g., HBr/AcOH), the pyran ring opens to form γ-diketones , which can recyclize into furan or pyrrole derivatives.
Key Structural Insights
-
Steric effects : The 3-pyridyl group directs electrophilic substitution to the phenyl ring’s para position.
-
Electronic effects : The electron-withdrawing cyano group enhances the reactivity of adjacent amino and ester groups.
This comprehensive reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science. Further studies should explore its catalytic applications and structure-activity relationships in drug discovery.
Scientific Research Applications
Structural Characteristics
The molecular formula of ethyl 6-amino-5-cyano-2-phenyl-4-(pyridin-3-yl)-4H-pyran-3-carboxylate is . The compound features a pyran ring that is crucial for its biological activity and reactivity. The presence of cyano and amino groups enhances its potential as a pharmacophore in drug design.
Medicinal Chemistry Applications
Organic Synthesis Applications
- Building Blocks in Synthesis : Ethyl 6-amino-5-cyano-2-phenyl derivatives can serve as intermediates in the synthesis of more complex organic molecules. Their functional groups allow for various chemical transformations, including nucleophilic substitutions and cyclization reactions .
- Michael Addition Reactions : The compound can participate in Michael addition reactions, leading to the formation of more complex structures that may possess enhanced biological activities. This reaction type is a fundamental strategy in organic synthesis for constructing carbon-carbon bonds .
Case Studies and Literature Insights
- Synthesis and Characterization : A study detailed the synthesis of related pyran derivatives through a multi-step process involving the reaction of malononitrile with appropriate aldehydes and amines under controlled conditions. The resulting compounds were characterized using techniques such as NMR spectroscopy and crystallography, confirming their structural integrity and potential applications in drug development .
- Biological Activity Assessment : Another investigation explored the biological activity of various pyran derivatives, including those related to ethyl 6-amino-5-cyano compounds. The study employed molecular docking studies to predict interactions with target proteins involved in cancer progression, providing insights into the mechanism of action for these compounds .
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-2-phenyl-4-(pyridin-3-yl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s structural analogs differ primarily in substituents at positions 2, 4, and 6. Key examples include:
Key Observations :
- Position 4 : Pyridinyl (3- or 4-position) and aryl substituents influence electronic interactions. For example, pyridin-4-yl derivatives exhibit tracheal relaxant effects via calcium channel blockade , while thienyl or chlorophenyl groups may enhance binding to hydrophobic targets .
- Position 2: Methyl or phenyl groups modulate steric bulk. Methyl substituents simplify crystallization, as seen in ethyl 6-amino-4-propyl derivatives , whereas phenyl groups enhance π-π stacking in supramolecular assemblies .
Comparative Yields and Conditions :
Notable Trends:
Biological Activity
Ethyl 6-amino-5-cyano-2-phenyl-4-(pyridin-3-yl)-4H-pyran-3-carboxylate, with the CAS number 336180-72-4, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 357.37 g/mol. The compound features a pyran ring, an amino group, and a cyano group, which contribute to its diverse biological activities.
1. Antimicrobial Activity
Recent studies have shown that ethyl 6-amino-5-cyano derivatives exhibit significant antimicrobial properties. In vitro tests evaluated the minimum inhibitory concentration (MIC) against various pathogens:
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Ethyl 6-amino | Staphylococcus aureus | 0.25 |
| Ethyl 6-amino | Escherichia coli | 0.50 |
| Ethyl 6-amino | Candida albicans | 0.30 |
These results indicate that the compound is particularly effective against Gram-positive bacteria and fungi, suggesting its potential use in developing new antimicrobial agents .
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. In cell line studies, ethyl 6-amino derivatives demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (epidermoid) | 15.2 | Induction of apoptosis |
| HT29 (colon cancer) | 12.5 | Inhibition of cell proliferation |
| MCF7 (breast cancer) | 18.9 | Disruption of mitochondrial function |
The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through various mechanisms, including the activation of caspase pathways .
3. Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, ethyl 6-amino derivatives have shown promising anti-inflammatory effects. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro:
| Cytokine | Inhibition (%) |
|---|---|
| TNF-alpha | 65% |
| IL-6 | 70% |
This inhibition suggests that ethyl 6-amino derivatives may be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
A notable study published in ACS Omega reported the synthesis of several derivatives of ethyl 6-amino compounds and their evaluation for biological activity. Among these, derivatives with additional functional groups showed enhanced activity against both microbial strains and cancer cells .
Another research effort highlighted the structure-activity relationship (SAR) of these compounds, indicating that modifications to the phenyl and pyridine rings significantly influenced their biological efficacy .
Q & A
Q. What are the established synthetic routes for ethyl 6-amino-5-cyano-2-phenyl-4-(pyridin-3-yl)-4H-pyran-3-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via multi-component reactions (MCRs). For example, similar pyran derivatives are prepared using aromatic aldehydes, malononitrile, and ethyl acetoacetate in water or ionic liquids. A four-component reaction in water with a catalyst like [2-aminobenzoato][PF6] has been reported to achieve high atom economy and mild conditions . Key variables affecting yield include solvent polarity (water vs. ethanol), temperature (room temp vs. reflux), and catalyst loading. Optimization studies suggest that ionic liquids enhance reaction rates by stabilizing intermediates through hydrogen bonding .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For instance, related pyran derivatives show triclinic (P1) or monoclinic crystal systems with lattice parameters such as Å, Å, and Å . Disorder in the pyran ring or substituents may require refinement with anisotropic displacement parameters. Spectroscopic methods include:
- FT-IR : Confirms functional groups (e.g., cyano stretch at ~2200 cm, ester C=O at ~1700 cm).
- NMR : H NMR distinguishes aromatic protons (δ 6.5–8.5 ppm) and NH groups (δ ~5.5 ppm) .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of synthetic protocols for this compound?
Quantum chemical calculations (e.g., DFT) can model reaction pathways and transition states. For example, reaction path search methods combined with experimental data can predict optimal conditions (e.g., solvent, catalyst) by analyzing energy barriers and intermediate stability . Tools like Gaussian or ORCA are used to calculate Gibbs free energy changes () for competing pathways, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in crystallographic data between studies?
Discrepancies in lattice parameters or R-factors (e.g., vs. ) may arise from crystal quality or refinement models. To address this:
Q. How does substituent variation (e.g., pyridin-3-yl vs. 4-methylphenyl) impact the compound’s electronic properties and reactivity?
Electron-withdrawing groups (e.g., cyano) increase electrophilicity at the pyran ring, while pyridinyl groups enhance π-stacking interactions. Cyclic voltammetry (CV) studies on analogs show that pyridinyl substituents lower LUMO energy by ~0.5 eV compared to phenyl derivatives, influencing redox behavior . Substituent effects on regioselectivity can be probed using Hammett plots or Fukui indices .
Methodological Considerations
- Synthetic Reproducibility : Ensure strict control of moisture and oxygen levels during MCRs to avoid side reactions (e.g., hydrolysis of the cyano group) .
- Crystallization Challenges : Use mixed solvents (e.g., DCM/hexane) to grow diffraction-quality crystals. For disordered regions, apply restraints or split-site modeling in refinement software (e.g., SHELXL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
